N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl ring, which is further substituted with a trifluoromethylbenzamide group. This structure combines a rigid aromatic benzothiazole system with the electron-withdrawing trifluoromethyl (-CF₃) group, enhancing metabolic stability and influencing binding interactions in biological systems. The benzothiazole moiety is critical for bioactivity, as seen in related compounds targeting enzymes, receptors, and viral proteins .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)14-7-5-6-13(12-14)19(27)25-16-9-2-1-8-15(16)20-26-17-10-3-4-11-18(17)28-20/h1-12H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGHJHPFKBGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent. This reaction proceeds under mild conditions and yields the desired product in high purity .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer treatment, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Trifluoromethyl Group Impact : The -CF₃ group in the target compound and derivatives enhances lipophilicity and metabolic stability compared to nitro () or methyl groups ().
- Linker Flexibility : The acetamide linker in compounds may improve conformational flexibility versus the rigid benzamide-phenyl linkage in the target compound.
Bioactivity and Computational Predictions
Table 3: Bioactivity Profiles of Analogues
Activity Trends :
- The trifluoromethyl group in the target compound may enhance target binding via hydrophobic interactions, as seen in ’s antiviral candidates.
- Thiourea-linked benzothiazoles () show broad enzyme inhibition, suggesting the target compound’s benzamide linkage could be optimized for selectivity.
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () exhibit planar benzothiazole systems with bond angles (e.g., C3–C2–N1 = 123.2°) favoring π-π stacking .
- Solubility : Methoxy or fluoro substituents () improve aqueous solubility compared to the target compound’s -CF₃ group, which increases lipophilicity (ClogP ~4.5 estimated).
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in therapeutic applications.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . It features a benzothiazole moiety, which is a fused ring system that contributes to its biological activity. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a subject of interest for further studies.
The synthesis typically involves the reaction of 2-(aminophenyl)-3-(trifluoromethyl)benzoic acid with 2-thiobenzothiazole under specific conditions using coupling reagents. This multi-step process ensures the formation of the desired amide linkage, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific tyrosine kinases , which are critical in cell signaling pathways associated with cancer cell proliferation. This inhibition leads to reduced cell growth and induction of apoptosis in various cancer cell lines.
In vitro studies have demonstrated that this compound can effectively reduce viability in several cancer types, including ovarian and breast cancers. For instance, it was observed to have IC50 values in the low micromolar range against these cancer cells, indicating potent anticancer effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that variations in substituents on the benzothiazole and phenyl rings significantly affect biological activity. For example, modifications to the trifluoromethyl group can enhance or diminish enzyme inhibition potency. In SAR evaluations of similar compounds, it was found that the trifluoromethyl group is well tolerated by targeted enzymes when placed at ortho or para positions on aromatic rings .
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to this compound:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : A study highlighted that benzothiazole derivatives could serve as dual inhibitors of sEH and FAAH (fatty acid amide hydrolase), showcasing their potential in pain relief and anti-inflammatory applications .
- Antitubercular Activity : Related benzothiazole compounds have shown moderate to good antitubercular activity against Mycobacterium tuberculosis, indicating a broader spectrum of potential therapeutic applications beyond oncology .
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzothiazole moiety with trifluoromethyl group | Enhanced stability and lipophilicity |
| N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | Dimethylsulfamoyl group | Different functional group affecting solubility |
| N-(1,3-benzothiazol-2-yl)-2-phenylacetamide | Lacks trifluoromethyl group | Lower stability compared to trifluoromethyl analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
